molecular formula C16H19ClN2O4 B2694980 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide CAS No. 899982-33-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide

Cat. No. B2694980
CAS RN: 899982-33-3
M. Wt: 338.79
InChI Key: JEHHBLRDSULTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide” is a complex organic compound. Based on its name, it likely contains a 1,4-dioxaspiro[4.4]nonane structure, which is a type of spiro compound (a compound with two rings that share a single atom) with two oxygen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also likely contains an oxalamide group and a 3-chlorophenyl group, based on its name.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology that could potentially be applied to the synthesis of related oxalamide compounds, including "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide" (Mamedov et al., 2016).

  • Functionalized Derivatives Synthesis : Santos et al. (2000) reported on the nucleophilic ring opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leading to functionalized 2-oxaspiro[4.4]nonane derivatives. This highlights a potential route for synthesizing structurally related compounds (Santos et al., 2000).

Mechanistic Insights and Applications

  • Catalytic Activity Enhancement : Bhunia et al. (2017) explored N,N'-Bisoxalamides, demonstrating their effectiveness in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This could provide insight into the utility of oxalamide derivatives in catalysis and synthetic chemistry applications (Bhunia et al., 2017).

  • Structural and Chemical Analysis : The detailed structural elucidation of related compounds through X-ray diffraction and NMR techniques, as studied by Sun et al. (2010), showcases the importance of these methods in understanding the chemical behavior and potential applications of oxalamide derivatives in material science and drug development (Sun et al., 2010).

Potential Therapeutic Applications

  • Drug Development Insights : The exploration of novel nitric oxide-hydrogen sulfide-releasing hybrids, as researched by Kodela et al. (2012), for anti-inflammatory pharmaceuticals, provides a conceptual framework that could be relevant to the development of therapeutic agents based on "N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide" and its derivatives (Kodela et al., 2012).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHHBLRDSULTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide

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